tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate
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Overview
Description
tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:
Formation of the cyclopropyl group: This step involves the cyclopropanation of the starting material.
Introduction of the dioxaborolane moiety: This is achieved through a reaction with a suitable boronic acid derivative.
Final coupling and protection: The final step involves coupling the intermediate with hydrazinecarboxylate and protecting the functional groups to obtain the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and phenyl positions.
Coupling reactions: It is often used in Suzuki-Miyaura coupling reactions due to the presence of the dioxaborolane moiety.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions.
Scientific Research Applications
tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety plays a crucial role in its reactivity, particularly in coupling reactions. The compound can form stable complexes with various substrates, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate can be compared with other similar compounds, such as:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound also contains a dioxaborolane moiety and is used in similar coupling reactions.
Tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate: Another compound with a dioxaborolane group, used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the dioxaborolane moiety with the stability of the cyclopropyl and tert-butyl groups, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C21H31BN2O5 |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate |
InChI |
InChI=1S/C21H31BN2O5/c1-18(2,3)27-17(26)24-23-16(25)21(12-13-21)14-8-10-15(11-9-14)22-28-19(4,5)20(6,7)29-22/h8-11H,12-13H2,1-7H3,(H,23,25)(H,24,26) |
InChI Key |
MTDRIGFMIBDGOD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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